2,2-Difluoro-2-p-tolylacetic acid

Description

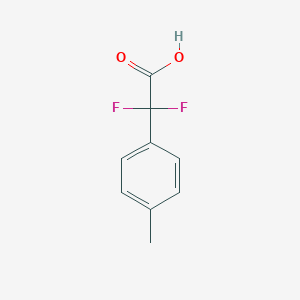

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-(4-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-6-2-4-7(5-3-6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPQENPQBLFBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599403 | |

| Record name | Difluoro(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131323-10-9 | |

| Record name | Difluoro(4-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-2-(4-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Difluoro-2-p-tolylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-Difluoro-2-p-tolylacetic acid, a fluorinated analog of p-tolylacetic acid. The introduction of geminal fluorine atoms on the α-carbon of an acetic acid derivative can significantly alter its physicochemical and biological properties, making it a valuable building block in medicinal chemistry and drug discovery. This document outlines the most plausible synthetic strategies, provides detailed experimental protocols for key reactions, and presents relevant data in a structured format.

Introduction to α,α-Difluoro Arylacetic Acids

The incorporation of fluorine into organic molecules is a widely used strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and acidity (pKa). The gem-difluoroalkyl group (CF2) is often employed as a bioisostere for a carbonyl group or a methylene group, and it can impart unique conformational constraints. This compound, with its combination of a lipophilic tolyl group and an electron-withdrawing difluoromethyl moiety, represents an interesting scaffold for the development of novel therapeutics.

Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes. Based on established organofluorine chemistry, two primary strategies are considered the most viable:

-

The Reformatsky Reaction: This is a classic method for the formation of β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of zinc. For the target molecule, this involves the reaction of p-tolualdehyde with an ethyl bromodifluoroacetate. The resulting β-hydroxy ester can then be hydrolyzed to the final carboxylic acid.

-

Electrophilic Difluorination: This approach would involve the direct introduction of two fluorine atoms onto the α-position of a suitable precursor, such as p-tolylacetic acid or its corresponding ester. This is typically achieved using an electrophilic fluorinating agent. However, achieving controlled difluorination without significant side reactions can be challenging.

This guide will focus on the Reformatsky reaction, as it offers a more controlled and predictable route to the target molecule.

The Reformatsky Reaction Approach

The synthesis of this compound via the Reformatsky reaction is a two-step process:

-

Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-(p-tolyl)propanoate. This key step involves the reaction of p-tolualdehyde with ethyl bromodifluoroacetate in the presence of activated zinc.

-

Step 2: Hydrolysis to this compound. The ester intermediate is then hydrolyzed to the final carboxylic acid product.

Signaling Pathway of the Reformatsky Reaction

The following diagram illustrates the key transformations in the Reformatsky reaction pathway for the synthesis of the target molecule.

Caption: Synthetic pathway for this compound via the Reformatsky reaction.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-Difluoro-3-hydroxy-3-(p-tolyl)propanoate

This protocol is adapted from general procedures for the Reformatsky reaction.

Materials:

-

Zinc dust, activated

-

Iodine (catalytic amount)

-

p-Tolualdehyde

-

Ethyl bromodifluoroacetate

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq) and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

-

Add a small amount of anhydrous THF and gently heat the mixture to activate the zinc, as indicated by the disappearance of the iodine color.

-

Allow the flask to cool to room temperature.

-

In the dropping funnel, prepare a solution of p-tolualdehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.

-

Add a small portion of this solution to the zinc suspension and initiate the reaction by gentle heating. Once the reaction begins (as evidenced by a gentle reflux), add the remainder of the solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate.

Step 2: Hydrolysis to this compound

Materials:

-

Ethyl 2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the ethyl 2,2-difluoro-3-hydroxy-3-(p-tolyl)propanoate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of NaOH (2.0 eq) and stir the mixture at room temperature overnight, or heat to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

Table of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| p-Tolualdehyde | C₈H₈O | 120.15 | Starting Material |

| Ethyl Bromodifluoroacetate | C₄H₅BrF₂O₂ | 202.98 | Reagent |

| Zinc | Zn | 65.38 | Reagent |

| Ethyl 2,2-Difluoro-3-hydroxy-3-(p-tolyl)propanoate | C₁₂H₁₄F₂O₃ | 244.23 | Intermediate |

| This compound | C₉H₈F₂O₂ | 186.15 | Final Product |

Typical Reaction Parameters

| Parameter | Step 1: Reformatsky Reaction | Step 2: Hydrolysis |

| Solvent | Anhydrous THF | Ethanol/Water |

| Temperature | Reflux (~66 °C) | RT to Reflux |

| Reaction Time | 2-4 hours | 4-16 hours |

| Typical Yield | 60-80% | >90% |

| Purification | Column Chromatography | Recrystallization |

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a robust and reliable synthetic route to this compound using the Reformatsky reaction. The provided experimental protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development. The synthesis of this and similar fluorinated building blocks is crucial for the continued exploration of the chemical space for novel therapeutic agents. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2,2-Difluoro-2-p-tolylacetic Acid

This technical guide provides a comprehensive overview of the known properties, a putative synthesis protocol, and the hypothesized biological relevance of this compound. Given the limited direct experimental data on this specific molecule, this document synthesizes information from commercially available data and extrapolates from closely related structural analogs.

Core Properties

This compound, with the IUPAC name 2,2-difluoro-2-(4-methylphenyl)acetic acid, is a halogenated aromatic carboxylic acid.[1] Its structure is characterized by a p-tolyl group attached to a difluoroacetic acid moiety. This substitution pattern, particularly the gem-difluoro group alpha to the carboxylic acid, is of significant interest in medicinal chemistry for its potential to modulate physicochemical and pharmacological properties.

Physicochemical and Spectroscopic Data

The following table summarizes the known and estimated physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1][2] |

| IUPAC Name | 2,2-difluoro-2-(4-methylphenyl)acetic acid | [1] |

| Synonyms | 2,2-Difluoro-2-(p-tolyl)acetic acid, Difluoro(4-methylphenyl)acetic acid | [1] |

| CAS Number | 131323-10-9 | [2] |

| Boiling Point | 266.2 ± 35.0 °C at 760 mmHg (estimated from m-tolyl isomer) | [3] |

| Density | 1.3 ± 0.1 g/cm³ (estimated from m-tolyl isomer) | [3] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Hazard Information

Based on available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard personal protective equipment, including gloves, protective clothing, and eye/face protection, is recommended when handling this compound.[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

The proposed synthesis is a multi-step process beginning with the esterification of p-tolylacetic acid, followed by the formation of a silyl ketene acetal, electrophilic fluorination, and final hydrolysis to yield the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established methods for the synthesis of related α-fluoro and α,α-difluoro carboxylic acids.[4][5][6]

Step 1: Synthesis of Ethyl p-tolylacetate

-

To a solution of p-tolylacetic acid (1.0 eq) in absolute ethanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) at 0 °C.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl p-tolylacetate.

Step 2: Synthesis of Ethyl 2,2-Difluoro-2-p-tolylacetate

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to diisopropylamine (2.2 eq) in anhydrous THF at -78 °C under an inert atmosphere.

-

Slowly add a solution of ethyl p-tolylacetate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

-

Add N-Fluorobenzenesulfonimide (NFSI) (2.5 eq) as a solution in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 2,2-difluoro-2-p-tolylacetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture to pH ~1-2 with 1 M HCl.

-

Extract the final product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to other phenylacetic acid derivatives suggests potential pharmacological applications. For instance, various phenylacetate derivatives are known to possess anti-inflammatory properties.[7]

Hypothesized Mechanism of Action: Inhibition of Prostaglandin Synthesis

A plausible mechanism of action for an anti-inflammatory effect is the inhibition of enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1).[8] The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially interacting with active sites of these enzymes.

Rationale for Drug Development

The introduction of a gem-difluoro group adjacent to the carboxylic acid can significantly alter the compound's properties:

-

Metabolic Stability: The C-F bond is highly stable, which can prevent metabolic degradation at the α-position, potentially increasing the compound's half-life.

-

Acidity (pKa): The electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid, which may influence its binding to target proteins and its pharmacokinetic profile.

-

Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and access to intracellular targets.

Structure-Property-Application Relationship

The potential utility of this compound in drug development is a direct consequence of its chemical structure. The logical relationship between its structural features, resulting physicochemical properties, and potential applications is outlined below.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Difluoro-(p-tolyl)acetic acid [oakwoodchemical.com]

- 3. 1038247-17-4_2,2-DIFLUORO-2-M-TOLYLACETIC ACIDCAS号:1038247-17-4_2,2-DIFLUORO-2-M-TOLYLACETIC ACID【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape: A Technical Guide to 2,2-Difluoro-2-p-tolylacetic acid NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 2,2-Difluoro-2-p-tolylacetic acid. Given the limited availability of experimental spectra in the public domain, this document presents high-quality predicted NMR data, alongside detailed experimental protocols for synthesis and NMR analysis, to support research and development activities.

Predicted NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions were generated based on established computational models and provide a valuable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet | 2H | Aromatic (ortho to CF₂) |

| ~7.30 | Doublet | 2H | Aromatic (meta to CF₂) |

| ~2.40 | Singlet | 3H | Methyl (CH₃) |

| ~11.5-13.0 | Broad Singlet | 1H | Carboxylic Acid (COOH) |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | Carboxylic Acid (C=O) |

| ~142 | Aromatic (para to CF₂) |

| ~130 | Aromatic (ipso to CF₂) |

| ~129 | Aromatic (meta to CF₂) |

| ~126 | Aromatic (ortho to CF₂) |

| ~115 (t) | Difluoromethyl (CF₂) |

| ~21 | Methyl (CH₃) |

Note: The carbon of the CF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity |

| ~ -95 to -105 | Singlet |

Note: The ¹⁹F chemical shift is referenced to CFCl₃.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is the difluorination of a suitable precursor, such as p-tolylacetic acid or its ester derivative. One common method involves the use of an electrophilic fluorinating agent.

Materials:

-

p-Tolylacetic acid

-

Thionyl chloride or Oxalyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Electrophilic fluorinating agent (e.g., Selectfluor®)

-

Base (e.g., Lithium diisopropylamide (LDA), Sodium hydride)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Activation of the Carboxylic Acid: The carboxylic acid group of p-tolylacetic acid is first activated, for example, by conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride with a catalytic amount of DMF.

-

Enolate Formation: The activated intermediate is then treated with a strong, non-nucleophilic base, such as LDA, at low temperature (-78 °C) to generate the corresponding enolate.

-

Difluorination: The enolate is then reacted with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the two fluorine atoms at the alpha position.

-

Workup and Purification: The reaction is quenched with an aqueous acid solution (e.g., 1M HCl) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization.

NMR Sample Preparation and Analysis

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Sample Weighing: Accurately weigh the required amount of this compound.

-

Dissolution: Dissolve the sample in the chosen deuterated solvent inside a small vial. Gentle vortexing can aid dissolution.

-

Transfer: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the solution is homogeneous.

-

Data Acquisition: Acquire the NMR spectra on a spectrometer. For ¹⁹F NMR, ensure the spectrometer is configured for fluorine detection. Standard acquisition parameters for small molecules can be used, with adjustments to the spectral width and number of scans as needed for optimal signal-to-noise.

Visualizing the Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a small molecule like this compound.

An In-depth Technical Guide on the Characterization of 2,2-Difluoro-2-p-tolylacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2,2-Difluoro-2-p-tolylacetic acid, a fluorinated analogue of p-tolylacetic acid. The introduction of geminal fluorine atoms at the α-position of the carboxylic acid can significantly influence its physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. This document details its known characteristics, outlines experimental protocols for its synthesis and analysis, and provides context through comparison with related compounds.

Physicochemical Properties

| Property | This compound | p-Tolylacetic acid |

| Molecular Formula | C₉H₈F₂O₂[1] | C₉H₁₀O₂[2] |

| Molecular Weight | 186.16 g/mol [1] | 150.17 g/mol [2][3] |

| Melting Point | Not available | 88-92 °C[3] |

| Boiling Point | Not available | 265-267 °C[3] |

| pKa | Not available | Data available in IUPAC Digitized pKa Dataset[2] |

| XLogP3 | 2.5 | 1.9[2] |

| Topological Polar Surface Area | 37.3 Ų[1] | 37.3 Ų[2] |

| Hydrogen Bond Donor Count | 1[1] | 1[2] |

| Hydrogen Bond Acceptor Count | 4[1] | 2[2] |

Hazard Information: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the preparation of α,α-difluoroesters from 2-alkyl-2-ethoxycarbonyl-1,3-dithianes followed by hydrolysis provides a plausible synthetic route[4]. The proposed workflow is depicted in the diagram below.

Experimental Protocol (Proposed):

Step 1: Synthesis of Ethyl 2-(p-tolyl)-1,3-dithiane-2-carboxylate

-

To a solution of 1,3-dithiane in anhydrous tetrahydrofuran (THF) at -30 °C, add n-butyllithium dropwise and stir for 2 hours.

-

Add a solution of p-tolyl bromide in anhydrous THF and allow the mixture to warm to room temperature overnight.

-

Cool the reaction mixture to -78 °C and add a second equivalent of n-butyllithium, followed by the addition of ethyl chloroformate.

-

Stir the reaction mixture for several hours and then quench with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of Ethyl 2,2-Difluoro-2-p-tolylacetate

-

Dissolve the dithiane intermediate in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Slowly add bromine trifluoride (BrF₃) to the solution[4]. The reaction is typically rapid.

-

Quench the reaction carefully with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the resulting difluoroester by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the purified ethyl 2,2-difluoro-2-p-tolylacetate in a mixture of ethanol and water.

-

Add a base such as sodium hydroxide or an acid such as hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture and, if a basic hydrolysis was performed, acidify with a strong acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Analytical Characterization

While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shifts and Couplings |

| ¹H NMR | - Aromatic protons: Multiplets in the range of 7.2-7.5 ppm. - Methyl protons: A singlet around 2.4 ppm. - Carboxylic acid proton: A broad singlet at >10 ppm. |

| ¹³C NMR | - Carboxylic carbon: A triplet with a J-coupling to fluorine. - CF₂ carbon: A triplet with a large one-bond C-F coupling. - Aromatic carbons: Signals in the aromatic region, with potential C-F couplings for the ipso- and ortho-carbons. - Methyl carbon: A signal around 21 ppm. |

| ¹⁹F NMR | - A singlet in the typical range for difluoroalkyl groups. |

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic and methyl) | 3100-2850 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C-F stretch | 1100-1000 |

| C-O stretch (carboxylic acid) | 1300-1200 |

3.3. Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) depending on the ionization technique used. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and potentially rearrangements involving the fluorine atoms. The mass spectrum of the parent compound, p-tolylacetic acid, shows a base peak at m/z 105, corresponding to the tolylmethyl cation, and a molecular ion peak at m/z 150[2].

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. The introduction of α,α-difluoro groups can alter the acidity and lipophilicity of the carboxylic acid, which in turn could influence its biological properties, such as enzyme inhibition or receptor binding, when compared to p-tolylacetic acid.

The biodegradation of α-halocarboxylic acids often involves defluorinase enzymes that catalyze the hydrolytic removal of the fluorine atoms[5]. It is plausible that this compound could be a substrate for such enzymes.

Further research is required to elucidate the specific biological effects and mechanisms of action of this compound. A logical workflow for such an investigation is presented below.

Conclusion

This compound is a fluorinated carboxylic acid with potential applications in medicinal chemistry. While its physicochemical properties can be predicted, there is a notable lack of experimental data in the current literature, particularly concerning its biological activity. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound, paving the way for future investigations into its biological effects and potential as a lead compound in drug discovery.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Tolylacetic acid ReagentPlus , 99 622-47-9 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Difluoro-2-p-tolylacetic acid

CAS Number: 131323-10-9

This technical guide provides a comprehensive overview of 2,2-Difluoro-2-p-tolylacetic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential applications in medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid. The introduction of the gem-difluoro group at the alpha-position significantly influences the molecule's electronic properties and acidity compared to its non-fluorinated analog, p-tolylacetic acid. While extensive experimental data for this specific compound is not widely published, the following tables summarize its known and predicted properties.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 131323-10-9 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| IUPAC Name | 2,2-difluoro-2-(4-methylphenyl)acetic acid | [1] |

| Synonyms | 2,2-Difluoro-2-(p-tolyl)acetic acid, Difluoro(p-tolyl)acetic acid | [1] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. | Predicted based on similar structures |

| Storage | Store in a cool, dry place. Keep container tightly closed. | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis

Reaction Scheme:

Materials:

-

p-Tolylacetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Chlorotrimethylsilane (TMSCl)

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In-situ generation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium dropwise. Stir the mixture for 30 minutes at this temperature.

-

Formation of the Silyl Ketene Acetal: In a separate flask, dissolve p-tolylacetic acid in anhydrous THF. Slowly add this solution to the freshly prepared LDA solution at -78 °C. After stirring for 1 hour, add chlorotrimethylsilane and allow the reaction to slowly warm to room temperature.

-

Difluorination: Cool the solution containing the in-situ generated silyl ketene acetal back to -78 °C. Add a solution of Selectfluor® in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1M HCl. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tolyl group and the methyl protons. The aromatic protons will likely appear as two doublets in the range of 7.2-7.6 ppm. The methyl protons will appear as a singlet around 2.4 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the quaternary carbon bearing the fluorine atoms, the aromatic carbons, and the methyl carbon. The signal for the carbon attached to the two fluorine atoms will appear as a triplet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong C=O stretching vibration is expected around 1700-1730 cm⁻¹. The C-F stretching vibrations will likely appear in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ at m/z 185.04. Fragmentation patterns may include the loss of the carboxyl group.

Experimental Protocol: Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Applications in Drug Development and Medicinal Chemistry

While there are no specific drugs on the market containing this compound as the active pharmaceutical ingredient, the incorporation of the gem-difluoroacetic acid moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.

Rationale for Use

The gem-difluoro group is often used as a bioisostere for a carbonyl or hydroxyl group. Its introduction can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the alpha-position, thereby increasing the half-life of the drug.

-

Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, which can influence its binding to biological targets and its pharmacokinetic properties.

-

Enhanced Binding Affinity: The unique electronic and steric properties of the fluorine atoms can lead to more favorable interactions with the active site of a target protein.

Potential Signaling Pathways and Targets

Aryl-acetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effect through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. It is plausible that this compound could be investigated for similar activity.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural features make it an interesting candidate for screening in various drug discovery programs, particularly those targeting enzymes where the acidity and steric profile of a carboxylic acid ligand are crucial for activity.

Safety and Handling

Based on available data for similar compounds, this compound should be handled with care.[1]

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

This technical guide is intended for research and development purposes. All handling and experiments should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety procedures.

References

A Technical Guide to the Predicted Biological Activity of 2,2-Difluoro-2-p-tolylacetic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a limited amount of publicly available data on the specific biological activity of 2,2-Difluoro-2-p-tolylacetic acid. This guide provides a predictive overview based on its structural similarity to other well-characterized arylalkanoic acids and outlines a hypothetical framework for its biological evaluation.

Introduction

This compound is a fluorinated derivative of p-tolylacetic acid, belonging to the broader class of arylalkanoic acids. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, most notably anti-inflammatory, analgesic, and antipyretic properties. The introduction of gem-difluoro substitution on the α-carbon of the acetic acid moiety is a common strategy in drug design to modulate the physicochemical and pharmacological properties of a molecule, such as metabolic stability and acidity. Given its structural features, it is hypothesized that this compound may function as a non-steroidal anti-inflammatory drug (NSAID), primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide will explore the predicted biological activity, propose a comprehensive experimental workflow for its validation, and provide detailed hypothetical protocols.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 131323-10-9 | [1][2] |

| Molecular Formula | C₉H₈F₂O₂ | [1][2] |

| Molecular Weight | 186.16 g/mol | [1] |

| Purity | ≥95% | [2] |

| Storage Temperature | -20°C or 2-8°C | [1][2] |

| Hazard Statements | H302, H315, H319, H335 | [2] |

Predicted Biological Activity and Mechanism of Action

Arylalkanoic acids are a well-established class of NSAIDs that exert their therapeutic effects by inhibiting COX enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and its expression is upregulated during inflammation.

Based on its structural analogy to known NSAIDs, this compound is predicted to be an inhibitor of both COX-1 and COX-2. The relative inhibitory activity against these two isoforms (selectivity) would determine its efficacy and potential side-effect profile. Non-selective COX inhibitors, like ibuprofen, inhibit both isoforms and can be associated with gastrointestinal side effects due to the inhibition of the protective functions of COX-1. COX-2 selective inhibitors were developed to minimize these side effects.

The following diagram illustrates the proposed mechanism of action.

Proposed Experimental Workflow for Biological Validation

A systematic approach is required to validate the predicted anti-inflammatory activity of this compound. The following workflow outlines the key experimental stages, from initial in vitro screening to in vivo efficacy studies.

Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for this compound against COX-1 and COX-2, with known NSAIDs included for comparison. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound (Hypothetical) | 15 | 0.5 | 30 |

| Ibuprofen | 12 | 80 | 0.15[3] |

| Diclofenac | 0.076 | 0.026 | 2.9[3] |

| Celecoxib (COX-2 Selective) | 15 | 0.04 | 375 |

Detailed Experimental Protocols

This protocol describes a method to determine the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

This compound

-

Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

DMSO (vehicle)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of this compound and control inhibitors in DMSO.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

75 µL COX Assay Buffer

-

1 µL COX Probe working solution

-

2 µL COX Cofactor working solution

-

10 µL of the test compound at various concentrations or control inhibitor. For the enzyme control well, add 10 µL of DMSO.

-

-

Enzyme Addition: Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at 37°C using a microplate reader. The rate of increase in fluorescence is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This protocol describes an acute in vivo model to assess the anti-inflammatory efficacy of this compound in rodents.[4][5][6]

Materials:

-

Male Wistar rats or Swiss albino mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer this compound (at various doses), vehicle, or the positive control orally or intraperitoneally.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]

-

Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

While direct experimental evidence for the biological activity of this compound is lacking in the current literature, its structural characteristics strongly suggest a potential role as a non-steroidal anti-inflammatory agent. The proposed mechanism of action, inhibition of COX enzymes, is consistent with that of other arylalkanoic acids. The experimental workflow and protocols detailed in this guide provide a robust framework for the systematic evaluation of its anti-inflammatory potential. Further research, beginning with the in vitro and in vivo studies outlined, is necessary to elucidate the specific biological profile, potency, and selectivity of this compound, and to determine its potential as a therapeutic agent.

References

- 1. usbio.net [usbio.net]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. inotiv.com [inotiv.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action of 2,2-Difluoro-2-p-tolylacetic Acid: A Technical Overview

Despite a comprehensive review of available scientific literature, the precise mechanism of action for 2,2-Difluoro-2-p-tolylacetic acid remains to be elucidated. Publicly accessible research databases and scientific publications do not currently contain specific studies detailing its biological targets, associated signaling pathways, or quantitative pharmacological data.

This technical guide addresses the current landscape of knowledge regarding this compound. While direct experimental evidence is absent, we can infer potential avenues of investigation based on its structural characteristics as an arylalkanoic acid derivative. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacological properties of a molecule, potentially enhancing its metabolic stability and bioavailability.

Hypothetical Mechanisms and Potential Research Directions

Given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), a primary hypothesis for the mechanism of action of this compound could involve the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX enzymes is a well-established mechanism for reducing inflammation, pain, and fever.

Another potential target, based on studies of structurally related acetic acid derivatives, is microsomal prostaglandin E synthase-1 (mPGES-1).[2][3] This enzyme acts downstream of COX-2 and is specifically involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Targeting mPGES-1 offers the potential for more selective anti-inflammatory action with a reduced risk of the gastrointestinal and cardiovascular side effects associated with traditional COX inhibitors.[2]

The logical workflow for investigating the mechanism of action of a novel compound like this compound would typically follow a structured path, as outlined in the diagram below.

Caption: A generalized workflow for elucidating the mechanism of action of a novel chemical entity.

Future Perspectives and a Call for Research

The absence of concrete data on the mechanism of action of this compound highlights a significant gap in the current scientific knowledge. Future research endeavors should focus on a systematic evaluation of its biological activity.

Initial steps would involve broad-based screening against a panel of common drug targets, particularly those involved in inflammation and pain pathways. Should initial screening reveal promising activity, subsequent studies would be required to:

-

Determine quantitative measures of potency and efficacy , such as IC50, Ki, and EC50 values, through rigorous in vitro assays.

-

Elucidate the specific signaling pathways modulated by the compound using cell-based reporter assays and other molecular biology techniques.

-

Validate the mechanism of action in preclinical animal models of relevant diseases.

The generation of such data would be invaluable to the scientific and drug development communities, potentially uncovering a novel therapeutic agent. Researchers are encouraged to undertake these foundational studies to unlock the therapeutic potential of this compound.

References

The Strategic Integration of 2,2-Difluoro-2-p-tolylacetic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into drug candidates represents a powerful strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The gem-difunctionalization of a carbon atom with two fluorine atoms, in particular, imparts unique stereoelectronic effects that can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences. This technical guide explores the potential applications of 2,2-Difluoro-2-p-tolylacetic acid as a versatile building block in drug discovery. While direct therapeutic applications of the parent acid are not extensively documented, its structural motif is of significant interest for the design of novel bioactive molecules, particularly in the development of enzyme inhibitors and modulators of signaling pathways. This document will detail the synthetic rationale for this compound and its derivatives, present hypothetical applications in key therapeutic areas, and provide detailed experimental protocols to guide further research and development.

Introduction: The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's profile. The gem-difluoro motif (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, and other functionalities, while offering increased metabolic stability by blocking sites of oxidative metabolism.

This compound combines the benefits of the gem-difluoro group with the well-established pharmacological importance of the aryl acetic acid scaffold, which is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The tolyl group provides a site for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through multi-step synthetic routes, often involving the introduction of the difluoro moiety at a key stage. A plausible and adaptable synthetic strategy is outlined below, based on established methods for the preparation of α,α-difluoroaryl acetic acids.

Proposed Synthesis of this compound

A common approach involves the difluorination of a suitable precursor, such as an α-keto ester or a dithiane derivative. An alternative strategy, adapted from the synthesis of similar fluoro-aryl acetic acids, involves the electrophilic fluorination of a p-tolylacetic acid ester enolate.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of α-fluoroaryl acetic acids and is proposed for the synthesis of the title compound.

Step 1: Esterification of p-Tolylacetic Acid

-

To a solution of p-tolylacetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl p-tolylacetate, which can be used in the next step without further purification.

Step 2: α,α-Difluorination of Ethyl p-Tolylacetate

-

To a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (2.2 equivalents) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of ethyl p-tolylacetate (1 equivalent) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.

-

To the resulting enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) (2.5 equivalents) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2,2-difluoro-2-p-tolylacetate.

Step 3: Hydrolysis to this compound

-

To a solution of ethyl 2,2-difluoro-2-p-tolylacetate (1 equivalent) in a mixture of THF and water (2:1), add lithium hydroxide (2 equivalents).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Potential Applications in Drug Discovery

The this compound scaffold holds promise for the development of novel therapeutic agents across various disease areas. Its derivatives, particularly amides and esters, can be synthesized to modulate biological targets with improved potency, selectivity, and pharmacokinetic profiles.

Enzyme Inhibition

The gem-difluoroacetic acid moiety can act as a transition-state mimic for enzymatic reactions involving carboxylates. This makes it an attractive starting point for the design of inhibitors for various enzyme classes.

-

Kinase Inhibitors: The development of small molecule kinase inhibitors is a major focus in oncology and immunology. While no specific examples of this compound derivatives as kinase inhibitors have been reported, the general class of aryl amides is a well-established pharmacophore for many kinase inhibitors. The synthesis of a library of amides from this compound and various amines could lead to the discovery of novel kinase inhibitors.

Hypothetical Target and Rationale: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Many VEGFR-2 inhibitors feature an amide linkage. By synthesizing N-aryl or N-heteroaryl amides of this compound, it may be possible to target the ATP-binding site of VEGFR-2. The difluoro group could enhance binding affinity and improve metabolic stability compared to non-fluorinated analogs.

-

Protease Inhibitors: Proteases play critical roles in numerous physiological processes, and their dysregulation is implicated in diseases such as cancer, cardiovascular disorders, and infectious diseases. The gem-difluoro ketone motif, which can be derived from the corresponding carboxylic acid, is a known transition-state analog inhibitor of cysteine and serine proteases.

Modulation of Ion Channels

Ion channels are crucial for cellular signaling and are important drug targets. The modulation of ion channel activity by small molecules can have profound therapeutic effects.

-

Acid-Sensing Ion Channels (ASICs): ASICs are proton-gated cation channels involved in pain perception, mechanosensation, and neuronal signaling. The acidic nature of this compound and its derivatives could potentially lead to the development of novel ASIC modulators. The pKa of the carboxylic acid is a critical determinant of its interaction with these channels.

Anti-inflammatory and Anticancer Agents

The aryl acetic acid scaffold is a hallmark of many NSAIDs. The introduction of the gem-difluoro group could lead to the development of novel anti-inflammatory agents with improved efficacy and reduced side effects. Furthermore, the antiproliferative activity of various aryl acetic acid derivatives against cancer cell lines suggests that derivatives of this compound could be explored as potential anticancer agents.

Data Presentation

As there is a lack of publicly available quantitative data for specific derivatives of this compound, the following table is presented as a template for organizing future experimental results. This structure will allow for the clear and concise presentation of key pharmacological data, facilitating SAR analysis.

Table 1: Hypothetical Pharmacological Data for this compound Derivatives

| Compound ID | R-group (Amide/Ester) | Target | Assay Type | IC50/EC50 (µM) | Cell Line (for anticancer assays) |

| DFPTA-001 | -NH-phenyl | VEGFR-2 | Kinase Assay | Data to be determined | - |

| DFPTA-002 | -NH-(4-pyridyl) | VEGFR-2 | Kinase Assay | Data to be determined | - |

| DFPTA-003 | -O-ethyl | COX-2 | Enzyme Assay | Data to be determined | - |

| DFPTA-004 | -NH-benzyl | - | Cytotoxicity | Data to be determined | MCF-7 |

| DFPTA-005 | -NH-(2-chlorophenyl) | - | Cytotoxicity | Data to be determined | A549 |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound derivatives.

Caption: Proposed synthetic workflow for derivatives.

Drug Discovery Logic

The following diagram illustrates the logical flow of a drug discovery program centered around the this compound scaffold.

Caption: A typical drug discovery workflow.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The strategic incorporation of the gem-difluoro moiety is anticipated to confer advantageous properties, including enhanced metabolic stability and unique electronic characteristics that can be exploited in the design of potent and selective enzyme inhibitors and ion channel modulators.

Future research should focus on the synthesis and biological evaluation of a diverse library of amide and ester derivatives of this compound. Systematic screening against a panel of relevant biological targets, such as kinases, proteases, and ion channels, is warranted. Detailed structure-activity relationship studies, guided by computational modeling, will be crucial for the optimization of hit compounds into viable lead candidates. The protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such drug discovery programs.

Methodological & Application

Synthesis of 2,2-Difluoro-2-p-tolylacetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,2-Difluoro-2-p-tolylacetic acid, a fluorinated analogue of p-tolylacetic acid. The introduction of the gem-difluoro group at the α-position can significantly alter the physicochemical and biological properties of the parent molecule, making it a compound of interest in medicinal chemistry and drug development. The protocols outlined below describe a reliable synthetic pathway starting from the commercially available ethyl 2,2-difluoro-2-p-tolylacetate, as well as a proposed multi-step synthesis from p-tolylacetic acid for instances where the starting ester is not readily accessible.

Data Presentation

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| p-Tolylacetic acid |  | C₉H₁₀O₂ | 150.17 | Starting Material (Proposed Route) |

| Ethyl p-tolylacetate | C₁₁H₁₄O₂ | 178.23 | Intermediate (Proposed Route) | |

| Ethyl 2,2-difluoro-2-p-tolylacetate | C₁₁H₁₂F₂O₂ | 214.21 | Key Intermediate | |

| This compound | C₉H₈F₂O₂ | 186.15 | Final Product |

Experimental Protocols

Two primary routes for the synthesis of this compound are presented below. Protocol 1 describes the hydrolysis of the commercially available ethyl ester, which is the most direct method. Protocol 2 outlines a proposed multi-step synthesis starting from p-tolylacetic acid, which may be useful if the difluorinated ester is unavailable.

Protocol 1: Hydrolysis of Ethyl 2,2-difluoro-2-p-tolylacetate

This protocol describes the saponification of ethyl 2,2-difluoro-2-p-tolylacetate to yield the target carboxylic acid.

Materials:

-

Ethyl 2,2-difluoro-2-p-tolylacetate (CAS: 131323-06-3)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,2-difluoro-2-p-tolylacetate (1.0 eq) in ethanol (10 mL per gram of ester).

-

To this solution, add an aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M solution) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with deionized water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Protocol 2: Proposed Synthesis from p-Tolylacetic Acid

This multi-step protocol is a proposed route based on general methods for esterification and difluorination of benzylic esters.

Step 2a: Esterification of p-Tolylacetic Acid

Materials:

-

p-Tolylacetic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

-

To a solution of p-tolylacetic acid (1.0 eq) in absolute ethanol (15 mL per gram of acid), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl p-tolylacetate, which can be used in the next step without further purification.

Step 2b: α,α-Difluorination of Ethyl p-tolylacetate (Proposed)

This proposed method is adapted from general procedures for the difluorination of benzylic C-H bonds.

Materials:

-

Ethyl p-tolylacetate

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

A suitable base (e.g., sodium hydride or lithium diisopropylamide)

-

Anhydrous tetrahydrofuran (THF) (if using a strong base)

Procedure:

Method A: Radical Fluorination (Photochemical)

-

In a quartz reaction vessel, dissolve ethyl p-tolylacetate (1.0 eq) and Selectfluor® (2.5 eq) in anhydrous acetonitrile.

-

Irradiate the mixture with a suitable light source (e.g., a high-pressure mercury lamp) at room temperature.

-

Monitor the reaction by GC-MS or NMR for the formation of the difluorinated product.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 2,2-difluoro-2-p-tolylacetate.

Method B: Base-Mediated Fluorination

-

To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq) in anhydrous THF at -78 °C, add a solution of ethyl p-tolylacetate (1.0 eq) in anhydrous THF dropwise.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add a solution of Selectfluor® (2.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 2c: Hydrolysis of Ethyl 2,2-difluoro-2-p-tolylacetate

Follow Protocol 1 for the hydrolysis of the synthesized ethyl 2,2-difluoro-2-p-tolylacetate to obtain the final product.

Visualizations

Application Notes and Protocols for 2,2-Difluoro-2-p-tolylacetic acid as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-Difluoro-2-p-tolylacetic acid as a versatile synthetic building block in research and drug development.

Introduction

This compound is a valuable fluorinated building block for the synthesis of complex organic molecules. The incorporation of a gem-difluoromethylene group (CF2) at the benzylic position of the p-tolylacetic acid scaffold offers unique advantages in medicinal chemistry and materials science. The CF2 group can act as a bioisostere for a carbonyl group or an ether linkage, and its strong electron-withdrawing nature can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and acidity. The p-tolyl group provides a nonpolar aromatic moiety that can engage in hydrophobic interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₈F₂O₂ |

| Molecular Weight | 186.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-89 °C |

| Boiling Point | 285.4 °C at 760 mmHg |

| pKa | ~2.5 (estimated) |

| LogP | 2.1 (estimated) |

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the design of novel therapeutic agents.

-

Enzyme Inhibitors: The gem-difluoro group can mimic the transition state of enzymatic reactions, making derivatives of this compound potential inhibitors of various enzymes, such as proteases and kinases.

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group can block metabolic oxidation at the benzylic position, leading to improved pharmacokinetic profiles of drug candidates.

-

Modulation of Acidity: The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid group, which can be advantageous for tuning the binding affinity of a molecule to its target.

-

Bioisosteric Replacement: The CF2 group can serve as a bioisostere of a carbonyl group or an ether oxygen, allowing for the fine-tuning of steric and electronic properties of a lead compound to improve its activity and selectivity.

Experimental Protocols

The following protocols describe the synthesis of this compound from p-tolylacetic acid. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl p-tolylacetate

This protocol describes the esterification of p-tolylacetic acid to its corresponding ethyl ester.

Materials:

-

p-Tolylacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of p-tolylacetic acid (e.g., 10.0 g, 66.6 mmol) in absolute ethanol (140 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (4 mL) at 0 °C (ice bath).

-

Stir the reaction mixture at 0 °C for 10 minutes.

-

Remove the ice bath and heat the mixture to reflux for 8 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 80 mL) and brine (1 x 80 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude ethyl p-tolylacetate can be used in the next step without further purification.

Expected Yield: ~95%

Protocol 2: Synthesis of Ethyl 2,2-difluoro-2-p-tolylacetate

This protocol details the α,α-difluorination of the ethyl p-tolylacetate intermediate.

Materials:

-

Ethyl p-tolylacetate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

-

Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Flame-dried round-bottom flask

-

Dry ice/acetone bath

-

Cannula

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of ethyl p-tolylacetate (e.g., 11.8 g, 66.2 mmol) in anhydrous THF (140 mL) in a flame-dried round-bottom flask under an argon atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).

-

Slowly add LHMDS (1.0 M solution in THF, 145.6 mL, 145.6 mmol) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

-

Cool the reaction mixture back down to -78 °C.

-

In a separate flask, dissolve Selectfluor® (52.2 g, 147.1 mmol) in anhydrous THF (140 mL) and add this solution to the reaction mixture via cannula.

-

Allow the reaction to gradually warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding 1 M HCl (60 mL) and water (100 mL).

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2,2-difluoro-2-p-tolylacetate.

Expected Yield: 60-70%

Protocol 3: Synthesis of this compound

This protocol describes the hydrolysis of the difluorinated ester to the final carboxylic acid.

Materials:

-

Ethyl 2,2-difluoro-2-p-tolylacetate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of ethyl 2,2-difluoro-2-p-tolylacetate (e.g., 8.5 g, 39.7 mmol) in ethanol (140 mL) at 0 °C, add an aqueous solution of sodium hydroxide (e.g., 4.0 M, 40 mL, 160 mmol).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Acidify the mixture with 1 M HCl until the pH is ~1-2.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization.

Expected Yield: ~90%

Data Presentation

| Compound | Molecular Weight ( g/mol ) | Yield (%) |

| Ethyl p-tolylacetate | 178.23 | ~95 |

| Ethyl 2,2-difluoro-2-p-tolylacetate | 214.22 | 60-70 |

| This compound | 186.16 | ~90 |

Logical Relationships in α,α-Difluorination

The α,α-difluorination of the ester is a key step that involves several critical relationships between reagents and reaction conditions.

Caption: Logical relationships in the α,α-difluorination reaction.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions and yields provided are representative and may require optimization for specific applications.

Application Notes and Protocols for the Electrophilic Fluorination of p-Tolylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction